Superior PTEN Inhibitory Potency Versus First‑Generation Vanadium PTEN Inhibitors
VO‑OHpic inhibits PTEN with an IC50 of 35–46 nM, as determined in both PIP3‑based and cellular enzymatic activity assays . In a 2025 comparative study, first‑generation vanadium‑based PTEN inhibitors (bpV complexes) exhibited IC50 values of 0.2–0.8 μM against PTEN under standard in vitro conditions, representing a 5‑ to 20‑fold lower potency [1].
| Evidence Dimension | PTEN Lipid Phosphatase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 35–46 nM (VO‑OHpic) |
| Comparator Or Baseline | First‑generation bpV complexes (bpV(phen), bpV(HOpic)): 0.2–0.8 μM |
| Quantified Difference | VO‑OHpic is 5‑ to 20‑fold more potent |
| Conditions | Recombinant PTEN enzyme assay; PIP3‑based assay |
Why This Matters
Higher potency enables lower working concentrations, reducing off‑target effects and conserving valuable compound.
- [1] Premeti, K., et al. (2025). First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action. Biochemical Pharmacology, 233, 116756. View Source
